molecular formula C7H12ClNOS B1407259 3-Thia-9-azabicyclo[3.3.1]nonan-7-one hydrochloride CAS No. 1205682-24-1

3-Thia-9-azabicyclo[3.3.1]nonan-7-one hydrochloride

Cat. No.: B1407259
CAS No.: 1205682-24-1
M. Wt: 193.7 g/mol
InChI Key: AYCJGXINWJJNJQ-UHFFFAOYSA-N
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Description

3-Thia-9-azabicyclo[3.3.1]nonan-7-one hydrochloride is a chemical compound with the molecular formula C7H12ClNOS. It is a bicyclic structure containing sulfur and nitrogen atoms, which contribute to its unique chemical properties. This compound is often used in various scientific research applications due to its distinctive structure and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Thia-9-azabicyclo[3.3.1]nonan-7-one hydrochloride typically involves the double Mannich cyclization of tetrahydrothiopyran-4-one with suitable alkylamines. The reaction conditions often include the use of acidic or basic catalysts to facilitate the cyclization process .

Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale batch reactions under controlled temperature and pressure conditions. The use of high-purity reagents and solvents is crucial to ensure the quality and yield of the final product .

Types of Reactions:

    Oxidation: This compound can undergo oxidation reactions, often leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: Nucleophilic substitution reactions can occur at the nitrogen or sulfur atoms.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.

Major Products:

Scientific Research Applications

3-Thia-9-azabicyclo[3.3.1]nonan-7-one hydrochloride is utilized in several scientific research fields:

Mechanism of Action

The mechanism by which 3-Thia-9-azabicyclo[3.3.1]nonan-7-one hydrochloride exerts its effects involves interactions with molecular targets such as enzymes and receptors. The sulfur and nitrogen atoms in its structure allow it to form strong bonds with these targets, potentially inhibiting their activity or altering their function. This compound can modulate various biochemical pathways, making it a valuable tool in research .

Comparison with Similar Compounds

  • 9-Methyl-3-thia-9-azabicyclo[3.3.1]nonan-7-one hydrochloride
  • 3-Thia-9-azabicyclo[3.3.1]nonan-7-one-3,3-Dioxo hydrochloride

Comparison: 3-Thia-9-azabicyclo[3.3.1]nonan-7-one hydrochloride is unique due to its specific bicyclic structure and the presence of both sulfur and nitrogen atoms. This combination imparts distinct chemical reactivity and biological activity compared to similar compounds. For instance, the presence of a methyl group in 9-Methyl-3-thia-9-azabicyclo[3.3.1]nonan-7-one hydrochloride can alter its reactivity and interaction with biological targets .

Properties

IUPAC Name

3-thia-9-azabicyclo[3.3.1]nonan-7-one;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11NOS.ClH/c9-7-1-5-3-10-4-6(2-7)8-5;/h5-6,8H,1-4H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AYCJGXINWJJNJQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CSCC(N2)CC1=O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12ClNOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1523572-09-9
Record name 3-Thia-9-azabicyclo[3.3.1]nonan-7-one, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1523572-09-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-Thia-9-azabicyclo[3.3.1]nonan-7-one hydrochloride
Reactant of Route 2
3-Thia-9-azabicyclo[3.3.1]nonan-7-one hydrochloride
Reactant of Route 3
3-Thia-9-azabicyclo[3.3.1]nonan-7-one hydrochloride
Reactant of Route 4
3-Thia-9-azabicyclo[3.3.1]nonan-7-one hydrochloride
Reactant of Route 5
3-Thia-9-azabicyclo[3.3.1]nonan-7-one hydrochloride
Reactant of Route 6
3-Thia-9-azabicyclo[3.3.1]nonan-7-one hydrochloride

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